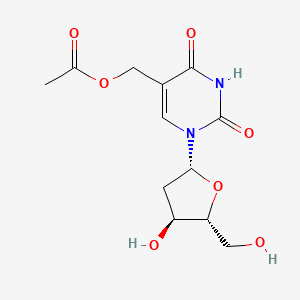
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related oxazole and triazole compounds involves different strategies. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate utilizes "click chemistry" with organic azides and terminal alkynes, indicating a potential route for synthesizing similar oxazole compounds . Another approach involves ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which could be adapted for the synthesis of oxazole analogs . Additionally, the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid from ethyl esters suggests a method that could be modified for the target compound .
Molecular Structure Analysis
The molecular structure of oxazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was elucidated using IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction, which could provide a framework for analyzing the structure of "5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid" .
Chemical Reactions Analysis
The chemical reactivity of oxazole and triazole compounds includes transformations such as the Dimroth rearrangement , decarboxylation , and cyclocondensation . These reactions could be relevant to the target compound, potentially affecting its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of substituents like ethyl or trifluoromethyl groups can affect these properties . The analysis of these properties is crucial for understanding the behavior of "5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid" in different environments and its potential applications.
Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid and its derivatives are primarily used in organic synthesis, offering a wide range of applications in pharmaceuticals. Notably, the compound serves as a building block for various other complex molecules. For instance, the reaction of ethyl isocyanoacetic acid with sodium hydride followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones produces 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to derivatives of numerous carboxylic acids, including saturated aliphatic, α,β-unsaturated, alicyclic, aromatic, heterocyclic, and N-Boc-protected amino acids (Tormyshev et al., 2006). Similarly, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from easily accessible carboxylic acid hydrazides and ethyl carbethoxyformimidate results in important building blocks for organic synthesis (Khomenko et al., 2016).
Synthesis of Bioactive Molecules
The compound and its related structures are also used in the synthesis of bioactive molecules. The microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, leads to compounds with promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Another study showed the synthesis of TRANS/CIS tetrahydroisoquinolines with pharmaceutical potential by converting the parent compound into target aminomethyl derivatives (Christov et al., 2006).
Synthesis of Peptidomimetics and Biologically Active Compounds
The oxazole structure is instrumental in preparing peptidomimetics or biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to provide a protected version of this triazole amino acid, crucial for synthesizing compounds active as HSP90 inhibitors (Ferrini et al., 2015).
properties
IUPAC Name |
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)11-7-10(12(14)15)13-16-11/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZJQFGZFDXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427994 |
Source


|
| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |
CAS RN |
887360-50-1 |
Source


|
| Record name | 5-(4-Ethylphenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)










